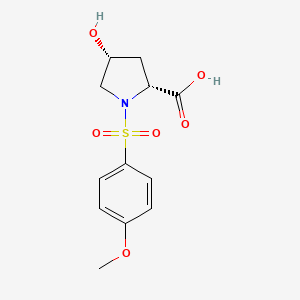
(2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid
描述
(2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of sulfonyl prolines. This compound is characterized by the presence of a methoxyphenyl group attached to a sulfonyl group, which is further connected to a hydroxy-D-proline moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of (2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a methoxybenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Sulfonylation: The resulting acylated product undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Hydroxylation: The sulfonylated intermediate is then subjected to hydroxylation to introduce the hydroxy group.
Proline Coupling: Finally, the hydroxy-sulfonyl intermediate is coupled with cis-4-hydroxy-D-proline under appropriate reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
(2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions, such as halogenation or nitration reactions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the specific reagents used.
科学研究应用
(2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
(2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide: This compound shares a similar sulfonyl-methoxyphenyl structure but differs in the presence of a piperazine ring.
N-[(4-Methoxyphenyl)sulfonyl]-D-alanine: This compound contains a sulfonyl-methoxyphenyl group attached to an alanine moiety, highlighting the structural diversity within this class of compounds.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
203994-66-5 |
|---|---|
分子式 |
C12H15NO6S |
分子量 |
301.32 g/mol |
IUPAC 名称 |
(2R,4R)-4-hydroxy-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO6S/c1-19-9-2-4-10(5-3-9)20(17,18)13-7-8(14)6-11(13)12(15)16/h2-5,8,11,14H,6-7H2,1H3,(H,15,16)/t8-,11-/m1/s1 |
InChI 键 |
YBWUYYVFHIGKPL-LDYMZIIASA-N |
手性 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H](C[C@@H]2C(=O)O)O |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














